molecular formula C12H22N2O3 B3235520 [((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid CAS No. 1354018-68-0

[((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid

Cat. No. B3235520
M. Wt: 242.31 g/mol
InChI Key: PHQWAHQGJISWNT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid, also known as APIA , is a chiral compound with a complex structure. It combines an acetyl group, a piperidine ring, and an isopropylamino group. The compound exhibits interesting pharmacological properties and has been studied extensively due to its potential therapeutic applications.



Synthesis Analysis

The synthesis of APIA involves several steps, including asymmetric synthesis to obtain the desired stereochemistry. Researchers have explored various synthetic routes, optimizing reaction conditions and reagents. Notably, the enantioselective synthesis of the (S)-enantiomer is crucial for its biological activity.



Molecular Structure Analysis

APIA’s molecular structure consists of the following components:



  • Acetyl Group : Provides chemical reactivity and contributes to the overall stereochemistry.

  • Piperidine Ring : A six-membered heterocyclic ring containing nitrogen. The piperidine moiety imparts rigidity and influences binding interactions.

  • Isopropylamino Group : Attached to the piperidine nitrogen, this group plays a pivotal role in the compound’s pharmacological effects.



Chemical Reactions Analysis

APIA participates in various chemical reactions, including:



  • Hydrolysis : The acetyl group can undergo hydrolysis under specific conditions, leading to the formation of the corresponding carboxylic acid.

  • Amide Formation : APIA can react with amines to form amides, potentially affecting its bioavailability.

  • Esterification : The carboxylic acid functionality may undergo esterification, altering its chemical properties.



Physical And Chemical Properties Analysis


  • Solubility : APIA exhibits moderate solubility in polar solvents such as methanol and water.

  • Melting Point : The compound’s melting point lies within a specific range, which varies based on the enantiomer.

  • Stability : APIA is stable under certain storage conditions but may degrade over time due to hydrolysis or oxidation.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers must assess its safety profile thoroughly.

  • Handling Precautions : Proper handling, storage, and disposal protocols are essential due to its potential hazards.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate APIA’s interactions with specific receptors or enzymes.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.

  • Clinical Applications : Explore therapeutic potential in areas such as neurology, oncology, or infectious diseases.


properties

IUPAC Name

2-[[(3S)-1-acetylpiperidin-3-yl]-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)14(8-12(16)17)11-5-4-6-13(7-11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQWAHQGJISWNT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC(=O)O)[C@H]1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187898
Record name Glycine, N-[(3S)-1-acetyl-3-piperidinyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid

CAS RN

1354018-68-0
Record name Glycine, N-[(3S)-1-acetyl-3-piperidinyl]-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354018-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(3S)-1-acetyl-3-piperidinyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid
Reactant of Route 2
[((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid
Reactant of Route 3
Reactant of Route 3
[((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid
Reactant of Route 4
Reactant of Route 4
[((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid
Reactant of Route 5
Reactant of Route 5
[((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid
Reactant of Route 6
Reactant of Route 6
[((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.